D-Lixosa-1-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Lyxose-1-13C: is a labeled form of D-Lyxose, a rare sugar that is part of the aldopentose family. The “1-13C” label indicates that the carbon at position 1 of the sugar molecule is a carbon-13 isotope, which is a stable isotope used in various scientific studies. D-Lyxose itself is a naturally occurring sugar found in certain plants and microorganisms. The labeled version, D-Lyxose-1-13C, is particularly useful in research involving metabolic pathways, structural analysis, and reaction mechanisms.

Aplicaciones Científicas De Investigación

Chemistry: D-Lyxose-1-13C is used in studying carbohydrate chemistry, particularly in understanding the mechanisms of isomerization and epimerization reactions. It is also used in the synthesis of complex carbohydrates and glycoconjugates .

Biology: In biological research, D-Lyxose-1-13C is used to trace metabolic pathways involving pentose sugars. It helps in understanding the role of rare sugars in cellular processes and their impact on health and disease .

Medicine: D-Lyxose-1-13C is used in the development of diagnostic tools and therapeutic agents. It serves as a precursor for the synthesis of bioactive compounds, including immune stimulants and anti-tumor agents .

Industry: In the industrial sector, D-Lyxose-1-13C is used in the production of functional sugars and sweeteners. It is also employed in the synthesis of fine chemicals and pharmaceuticals .

Mecanismo De Acción

Target of Action

The primary target of D-Lyxose-1-13C is the enzyme D-Lyxose isomerase . This enzyme is an important aldose-ketose isomerase that catalyzes the reversible isomerization between D-lyxose and D-xylulose . It plays a crucial role in the metabolic pathways of these sugars .

Mode of Action

D-Lyxose-1-13C interacts with its target, D-Lyxose isomerase, by serving as a substrate for the enzyme . The enzyme catalyzes the isomerization of D-Lyxose-1-13C to D-Xylulose . This interaction results in the conversion of D-Lyxose-1-13C to another sugar form, thereby altering its structure and properties .

Biochemical Pathways

The action of D-Lyxose-1-13C primarily affects the metabolic pathway involving the conversion of D-lyxose to D-xylulose . This pathway is part of the larger pentose phosphate pathway (PPP), which plays a key role in the metabolism of sugars . The conversion of D-lyxose to D-xylulose by D-Lyxose isomerase is a critical step in this pathway .

Pharmacokinetics

Its metabolism likely involves enzymatic processes, including its conversion to D-xylulose by D-Lyxose isomerase . The impact of these ADME properties on the bioavailability of D-Lyxose-1-13C is currently unknown.

Result of Action

The action of D-Lyxose-1-13C results in its conversion to D-xylulose, a different form of sugar . This conversion alters the structure and properties of D-Lyxose-1-13C, potentially influencing its biological activities and functions .

Action Environment

The action of D-Lyxose-1-13C is influenced by various environmental factors. For instance, the activity of D-Lyxose isomerase, the enzyme that catalyzes the conversion of D-Lyxose-1-13C, is known to be highly thermoactive and thermostable, showing activity above 95°C and retaining 60% of its activity after 60 min incubation at 80°C . Therefore, temperature is a key environmental factor that can influence the action, efficacy, and stability of D-Lyxose-1-13C .

Análisis Bioquímico

Biochemical Properties

D-Lyxose-1-13C plays a significant role in biochemical reactions, particularly in the isomerization processes. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the reversible isomerization between D-lyxose and D-xylulose . This enzyme is highly specific for D-lyxose, showing minimal activity towards other sugars . The interaction between D-Lyxose-1-13C and D-lyxose isomerase involves binding at the active site, where the enzyme facilitates the conversion of the sugar molecule. Additionally, D-Lyxose-1-13C can interact with other biomolecules, including proteins and cofactors, influencing various metabolic pathways.

Cellular Effects

D-Lyxose-1-13C affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of D-Lyxose-1-13C can alter the expression of genes involved in sugar metabolism, leading to changes in the production of enzymes and other proteins . This compound also impacts cellular signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of D-Lyxose-1-13C involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. D-Lyxose-1-13C binds to the active site of D-lyxose isomerase, facilitating the isomerization reaction . This interaction is stabilized by hydrogen bonds and hydrophobic interactions, ensuring the proper orientation of the sugar molecule for catalysis. Additionally, D-Lyxose-1-13C can influence the activity of other enzymes by acting as a competitive inhibitor or activator, depending on the specific metabolic context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Lyxose-1-13C can change over time. The stability of D-Lyxose-1-13C is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, D-Lyxose-1-13C may undergo degradation, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that D-Lyxose-1-13C can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of D-Lyxose-1-13C vary with different dosages in animal models. At low doses, D-Lyxose-1-13C may have minimal impact on cellular processes, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of D-Lyxose-1-13C is required to elicit a measurable response. At very high doses, D-Lyxose-1-13C may exhibit toxic or adverse effects, including disruptions in normal cellular function and potential cytotoxicity.

Metabolic Pathways

D-Lyxose-1-13C is involved in several metabolic pathways, primarily those related to sugar metabolism. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the conversion of D-lyxose to D-xylulose . This interaction is crucial for maintaining the balance of sugar molecules within the cell. Additionally, D-Lyxose-1-13C can affect metabolic flux, altering the levels of various metabolites and influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, D-Lyxose-1-13C is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of D-Lyxose-1-13C across cellular membranes and ensure its proper localization within different cellular compartments . The distribution of D-Lyxose-1-13C can impact its availability for biochemical reactions and its overall effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of D-Lyxose-1-13C is influenced by targeting signals and post-translational modifications. These mechanisms direct D-Lyxose-1-13C to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular function . The activity of D-Lyxose-1-13C may vary depending on its localization, with certain cellular environments enhancing or inhibiting its interactions with biomolecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose-1-13C typically involves the use of D-galactose as the starting material. The process begins with the oxidation of D-galactose to produce D-galactonic acid. This acid is then converted into its calcium or barium salt, which undergoes oxidative degradation to yield D-Lyxose. The labeling with carbon-13 can be achieved by using carbon-13 labeled reagents during the synthesis process .

Industrial Production Methods: Industrial production of D-Lyxose-1-13C involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and enzymatic catalysis. Enzymatic methods are preferred due to their high specificity, moderate reaction conditions, and sustainability .

Análisis De Reacciones Químicas

Types of Reactions: D-Lyxose-1-13C undergoes various chemical reactions, including:

Isomerization: Catalyzed by D-Lyxose isomerase, converting D-Lyxose to D-xylulose.

Oxidation: Can be oxidized to produce corresponding acids.

Reduction: Can be reduced to form sugar alcohols.

Common Reagents and Conditions:

Isomerization: Enzymatic reaction using D-Lyxose isomerase under mild conditions.

Oxidation: Typically involves oxidizing agents such as nitric acid or enzymatic oxidation.

Reduction: Uses reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products:

Isomerization: Produces D-xylulose.

Oxidation: Yields D-Lyxonic acid.

Reduction: Forms D-Lyxitol.

Comparación Con Compuestos Similares

D-Xylose-1-13C: Another labeled aldopentose used in similar metabolic studies.

D-Ribose-1-13C: A labeled pentose sugar used in nucleotide and nucleic acid research.

D-Arabinose-1-13C: Used in the study of arabinose metabolism and its role in plant and microbial systems.

Uniqueness: D-Lyxose-1-13C is unique due to its specific labeling at the carbon-1 position, which provides detailed insights into the initial steps of metabolic pathways. Its rarity and specific applications in the synthesis of bioactive compounds and functional sugars make it a valuable tool in both research and industrial applications .

Propiedades

Número CAS |

70849-22-8 |

|---|---|

Fórmula molecular |

C5H10O5 |

Peso molecular |

151.122 |

Nombre IUPAC |

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1 |

Clave InChI |

PYMYPHUHKUWMLA-IQGOOSNCSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

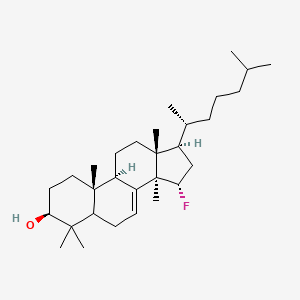

![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)

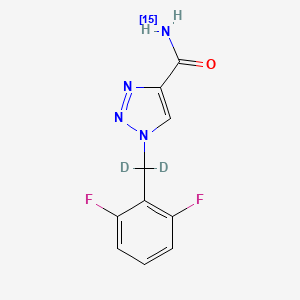

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

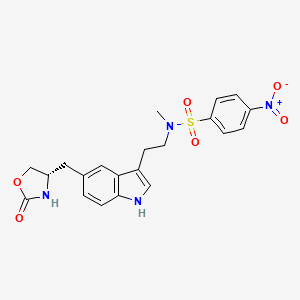

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)

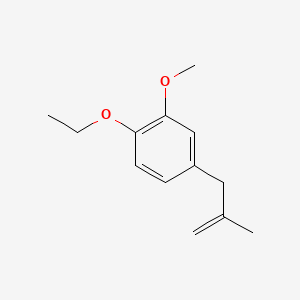

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)